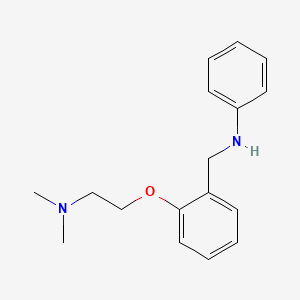
BENZYLAMINE, o-(2-(DIMETHYLAMINO)ETHOXY)-N-PHENYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl-: is an organic compound with the molecular formula C11H18N2O. It is a colorless, oily liquid that is soluble in organic solvents like chloroform and methanol. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- typically involves the reaction of 2-(N,N-dimethylamino)ethanol with para-fluorobenzylamine in the presence of sodium hydride. The reaction is carried out at temperatures between 130-140°C for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays .
Medicine: Pharmaceutical applications include its use as a precursor in the synthesis of drugs and as a research tool in medicinal chemistry .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other chemical products .
Mechanism of Action
The mechanism of action of benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Benzylamine: A simpler analog with the formula C6H5CH2NH2.
N,N-Dimethylbenzylamine: Contains a dimethylamino group attached to the benzylamine structure.
Phenethylamine: A related compound with a phenyl group attached to an ethylamine chain.
Uniqueness: Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its dimethylamino and ethoxy groups make it versatile for various synthetic and research applications .
Properties
CAS No. |
101602-51-1 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-[[2-[2-(dimethylamino)ethoxy]phenyl]methyl]aniline |
InChI |
InChI=1S/C17H22N2O/c1-19(2)12-13-20-17-11-7-6-8-15(17)14-18-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3 |
InChI Key |
VYFSGDIOYSIFDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















